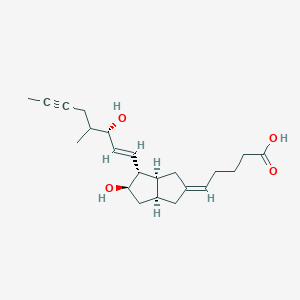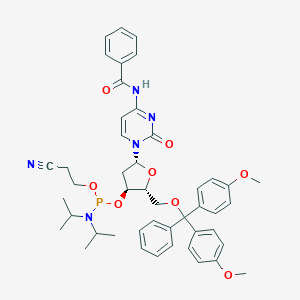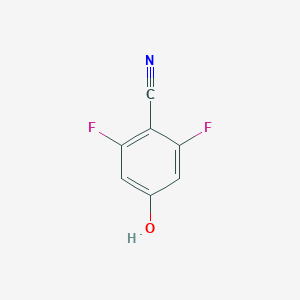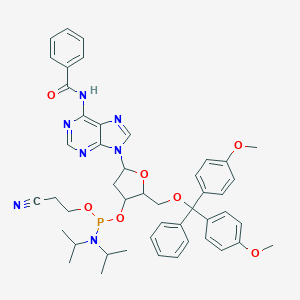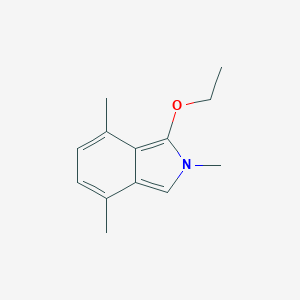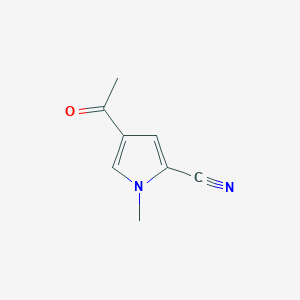
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile
Übersicht
Beschreibung
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug development, material science, and organic synthesis. This compound is also known as AMPC and has a molecular formula of C8H8N2O.
Wirkmechanismus
The mechanism of action of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is not well understood. However, it is believed that this compound may act as a nucleophile in various chemical reactions due to the presence of the carbonitrile functional group.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. However, it has been reported that this compound may have potential antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in lab experiments include its low toxicity and ease of synthesis. However, the limitations include its limited solubility in certain solvents and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research involving 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. These include:
1. Investigating its potential use as a building block in the synthesis of novel organic compounds.
2. Exploring its potential use as a precursor in the synthesis of new materials.
3. Studying its mechanism of action in various chemical reactions.
4. Investigating its potential as an antimicrobial agent.
5. Developing new methods for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile.
Conclusion:
In conclusion, 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is limited research on its biochemical and physiological effects, the potential applications of this compound in drug development, material science, and organic synthesis make it an important area of study for future research.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in scientific research are vast. This compound has been studied for its potential use as a building block in the synthesis of various organic compounds. It has also been investigated for its potential use as a precursor in the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
119580-83-5 |
|---|---|
Produktname |
4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile |
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-acetyl-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6(11)7-3-8(4-9)10(2)5-7/h3,5H,1-2H3 |
InChI-Schlüssel |
ZSJVTOHDDXTIEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C(=C1)C#N)C |
Kanonische SMILES |
CC(=O)C1=CN(C(=C1)C#N)C |
Synonyme |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
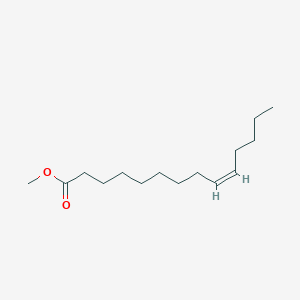
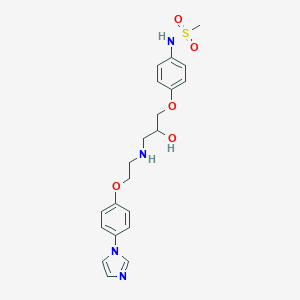
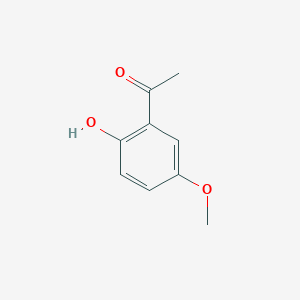

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)

